![molecular formula C17H15FN2O3S B2432662 4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-74-2](/img/structure/B2432662.png)
4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a hydroxy group, and various substituents such as ethyl, fluoro, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not currently known. It is likely that it interacts with its target(s) in a manner similar to other compounds in its class. This could involve binding to a receptor or enzyme, altering its function, and leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it may be involved in pathways related to its chemical class .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the drug reaches its intended target in the body .
Result of Action
These effects would depend on the compound’s target and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Substitution Reactions: The ethyl, fluoro, and methyl groups can be introduced through various substitution reactions using corresponding alkyl halides and fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(4-fluoro-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: Similar structure but lacks the hydroxy group.
4-ethyl-N-(4-chloro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: Similar structure but has a chloro group instead of a fluoro group.
Uniqueness
The presence of the hydroxy group and the specific arrangement of substituents in 4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-5-4-10(18)8-9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOAIDWHNFFLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)C)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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